Z-Gly-leu-NH2

Vue d'ensemble

Description

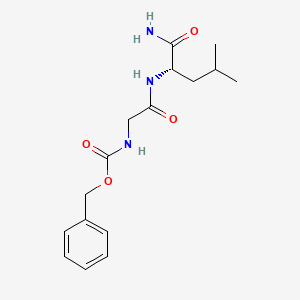

Z-Gly-leu-NH2: , also known as N-benzyloxycarbonyl-glycyl-leucinamide, is a synthetic peptide compound. It is composed of glycine and leucine amino acids, with a benzyloxycarbonyl (Z) protecting group attached to the glycine. This compound is often used in biochemical research due to its ability to inhibit protein kinase C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-leu-NH2 typically involves peptide bond formation between glycine and leucine. The process begins with the protection of the amino group of glycine using a benzyloxycarbonyl (Z) group. The protected glycine is then coupled with leucine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a solid resin support, allowing for efficient purification and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Z-Gly-leu-NH2 can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.

Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.

Reduction: The peptide can be reduced to remove the protecting group, yielding free glycine and leucine.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products:

Hydrolysis: Glycine and leucine.

Oxidation: Benzoic acid derivatives.

Reduction: Free glycine and leucine.

Applications De Recherche Scientifique

Chemistry: Z-Gly-leu-NH2 is used as a model compound in peptide synthesis studies. It helps researchers understand peptide bond formation and the effects of protecting groups on peptide stability .

Biology: In biological research, this compound is used to study protein kinase C inhibition. It helps elucidate the role of protein kinase C in cellular signaling pathways and its potential as a therapeutic target .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its stability and ease of synthesis make it an attractive candidate for large-scale production .

Mécanisme D'action

Z-Gly-leu-NH2 exerts its effects by inhibiting protein kinase C, an enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. The compound binds to the regulatory domain of protein kinase C, preventing its activation by diacylglycerol and calcium ions. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses .

Comparaison Avec Des Composés Similaires

- Z-Ser-leu-NH2

- Z-Tyr-leu-NH2

- Cyclosporin A

- Cholestan-3β,5α,6β-triol

Comparison: Z-Gly-leu-NH2 is unique among these compounds due to its specific amino acid composition and the presence of the benzyloxycarbonyl protecting group. This structure confers distinct inhibitory properties on protein kinase C, making it a valuable tool in biochemical research .

Activité Biologique

Z-Gly-Leu-NH2, a dipeptide derivative, exhibits significant biological activity that has been the subject of various studies. This article explores its synthesis, biological properties, and mechanisms of action based on a review of diverse research findings.

Chemical Structure and Synthesis

This compound is composed of a Z-protected glycine and leucine amino acid sequence. The Z-group (benzyloxycarbonyl) protects the amino group of glycine, enhancing stability during synthesis and biological applications. Its synthesis typically involves:

- Coupling Reaction : The Z-protected glycine is coupled with leucine using standard peptide coupling agents such as DCC (dicyclohexylcarbodiimide).

- Deprotection : The Z-group is removed under mild acidic conditions to yield the active dipeptide.

Biological Activity

This compound has been studied for its interactions with various biological systems, particularly in relation to enzyme modulation and receptor activity.

1. Enzyme Modulation

Research indicates that this compound can act as a substrate for proteolytic enzymes. For instance, it has been hydrolyzed by neutral proteases from Bacillus species, demonstrating its potential as an enzyme substrate or inhibitor . The kinetics of this hydrolysis can provide insights into its stability and reactivity in biological systems.

2. Receptor Interaction

This compound has shown potential in modulating dopamine receptors. Analogous compounds like Pro-Leu-Gly-NH2 (PLG) have been synthesized and tested, indicating that structural variations can influence receptor binding affinity and activity. Studies suggest that modifications to the peptide backbone can enhance or diminish receptor interactions .

3. Cytotoxic Effects

Cyclic analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. For example, cyclo(Leu-Gly) exhibited significant inhibition against glioma cells with IC50 values suggesting moderate cytotoxicity . This highlights the potential of this compound derivatives in cancer therapeutics.

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Cyclo(Leu-Gly) | U87-MG | 5.8 | Cytotoxic |

| Cyclo(Leu-Hyp) | U251 | 14.5 | Cytotoxic |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : By interacting with dopamine receptors, it may influence neurotransmitter signaling pathways.

- Enzymatic Hydrolysis : Its susceptibility to proteolytic enzymes suggests a role in metabolic processes, potentially affecting peptide signaling.

- Cytotoxic Mechanisms : The ability to induce apoptosis in cancer cells may be linked to its structural properties that promote interactions with cellular targets.

Study 1: Enzyme Activity Assessment

A study assessed the hydrolysis of this compound by various proteases, measuring the rate of product formation over time. Results indicated that specific proteases preferentially cleaved at the peptide bond between glycine and leucine, suggesting targeted enzyme-substrate interactions .

Study 2: Receptor Binding Affinity

In another study, analogs of this compound were synthesized and evaluated for their binding affinity to dopamine receptors using radiolabeled ligands. The results demonstrated that variations in the peptide structure significantly affected binding efficacy .

Propriétés

IUPAC Name |

benzyl N-[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-11(2)8-13(15(17)21)19-14(20)9-18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,21)(H,18,22)(H,19,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCAXHGPWXYIPH-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.